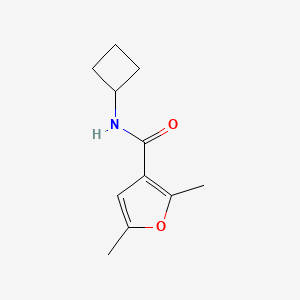

N-cyclobutyl-2,5-dimethylfuran-3-carboxamide

Description

N-cyclobutyl-2,5-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions and a cyclobutylamine moiety attached via an amide bond at the 3-position. The cyclobutyl group introduces a four-membered carbocyclic ring, which confers distinct steric and electronic properties compared to smaller cyclic substituents (e.g., cyclopropyl).

Properties

IUPAC Name |

N-cyclobutyl-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-6-10(8(2)14-7)11(13)12-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYEPULJSECCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with cyclobutylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclobutyl-2,5-dimethylfuran-3-carboxamide has been investigated for its pharmacological properties, particularly as an anti-influenza agent. Research indicates that compounds within this class exhibit significant inhibitory activity against the influenza A H5N1 virus. The presence of the furan ring and carboxamide group enhances their binding affinity to biological targets through hydrogen bonding and other intermolecular interactions.

Table 1: Biological Activities of this compound

| Activity Type | Specific Activity | Reference |

|---|---|---|

| Antiviral | Inhibitory activity against H5N1 virus | |

| Antibacterial | Potential antibacterial properties | |

| Enzyme Inhibition | Inhibitor of fat mass and obesity protein (FTO) |

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including palladium-catalyzed aminocarbonylation reactions. This approach has demonstrated high regioselectivity and diastereoselectivity in producing cyclobutanecarboxamides. Such methodologies allow for the incorporation of diverse functional groups that can enhance the compound's biological activity .

Case Study: Palladium-Catalyzed Aminocarbonylation

A study highlighted the effectiveness of using different ligands to tune the regioselectivity of cyclobutanecarboxamide synthesis. This method not only yielded high amounts of desired products but also facilitated late-stage functionalization of pharmaceutical compounds like ibuprofen and vitamin E into 1,2-substituted cyclobutanecarboxamides with excellent yields .

Structural Insights and Molecular Properties

The molecular structure of this compound plays a crucial role in its biological activities. X-ray crystallography studies have revealed key structural features that contribute to its pharmacological properties. The presence of specific substituents on the furan ring significantly impacts binding affinities and interactions with biological targets.

| Structural Feature | Influence on Activity |

|---|---|

| Furan Ring | Enhances binding affinity |

| Carboxamide Group | Facilitates hydrogen bonding |

| Substituents | Modulate pharmacological properties |

Future Directions in Research

The ongoing research into this compound suggests promising avenues for further exploration. Its potential as a scaffold for developing new drugs targeting various diseases, including cancer and viral infections, is particularly noteworthy. The integration of this compound into drug design frameworks could lead to innovative therapeutic agents.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Size and Strain :

- The cyclobutyl group in the target compound is larger and less strained than the cyclopropane ring in the analog . Cyclopropane’s high ring strain may increase reactivity, whereas cyclobutane’s moderate strain could enhance conformational flexibility.

- The absence of a hydroxyl group in this compound likely reduces polarity and hydrogen-bonding capacity compared to the hydroxyl-containing analog .

Hydrophobicity and Solubility :

- The hydroxypropyl group in the cyclopropyl analog (evidence compound) improves aqueous solubility due to its hydroxyl group. In contrast, the purely hydrocarbon cyclobutyl substituent in the target compound may favor lipid solubility, impacting bioavailability or material compatibility .

Pharmacological Implications :

- The cyclopropyl analog’s hydroxyl group could facilitate interactions with biological targets (e.g., enzymes or receptors), while the cyclobutyl variant’s lack of polar groups might limit such interactions. However, the cyclobutyl group’s larger size could enable unique binding modes in hydrophobic pockets.

Research Findings and Hypotheses

Stability and Reactivity

- Cyclobutyl Derivative : The four-membered ring may exhibit greater thermal stability than cyclopropane due to reduced angle strain. This could make it preferable in applications requiring prolonged stability under heat or stress.

- Cyclopropyl Analog : The hydroxyl group in the cyclopropyl compound may render it susceptible to oxidation or metabolic degradation, whereas the cyclobutyl compound’s lack of reactive functional groups could enhance metabolic stability .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-cyclobutyl-2,5-dimethylfuran-3-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the furan-3-carboxamide core via coupling reactions, such as using 2,5-dimethylfuran-3-carbonyl chloride with cyclobutylamine under basic conditions (e.g., triethylamine in anhydrous dioxane) .

- Step 2: Purification via chromatography (e.g., silica gel column) to isolate intermediates, followed by recrystallization for final product refinement .

- Key Conditions: Temperature control (25–60°C), solvent selection (e.g., dioxane or DMF), and reaction time optimization (0.5–24 hours) to maximize yield (70–90%) and purity (>95%) .

Advanced: How can structural modifications to the furan-carboxamide scaffold enhance bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, fluoro) on aromatic rings improve potency. For example, a 4-nitro substituent on a benzylthioethyl side chain reduced the EC50 against H5N1 influenza from 7.7 μM to 1.25 μM .

- Side Chain Optimization: Extending alkyl chains (e.g., propyl vs. ethyl) or introducing heterocycles (e.g., thiazole, imidazole) can modulate binding affinity to biological targets. Computational modeling (e.g., molecular docking) is critical for predicting interactions .

- Methodology: Iterative synthesis of derivatives followed by cellular assays (e.g., viral inhibition) and biophysical validation (e.g., surface plasmon resonance) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the cyclobutyl group (δ 1.5–2.5 ppm) and furan protons (δ 6.0–6.3 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ observed at m/z 290.1208 vs. calculated 290.1215) .

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1640 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer: Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., MDCK vs. HEK293) or viral strains (e.g., H5N1 clades) can alter EC50 values. Standardize protocols using reference compounds (e.g., amantadine in antiviral studies) .

- Structural Confounders: Minor substituent changes (e.g., 4-cyano vs. 4-methoxy groups) drastically affect activity. Validate purity (>95%) and confirm structures via X-ray crystallography to rule out isomerism .

- Data Reconciliation: Meta-analysis of SAR trends (e.g., electron-withdrawing groups correlate with antiviral potency) helps resolve discrepancies .

Experimental Design: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

- Challenge 1: Low yields in multi-step reactions due to side reactions (e.g., hydrolysis of the amide bond).

Solution: Use continuous flow reactors to improve mixing and temperature control, reducing byproduct formation . - Challenge 2: Purification bottlenecks with complex mixtures.

Solution: Employ high-performance liquid chromatography (HPLC) with gradient elution for high-purity (>99%) isolation . - Method Validation: Process analytical technology (PAT) tools monitor reactions in real-time, ensuring reproducibility .

Advanced: What computational strategies predict the pharmacokinetics of N-cyclobutyl derivatives?

Answer:

- ADME Prediction: Tools like SwissADME calculate logP (1.09–1.35), logD (0.85–1.20), and polar surface area (45–50 Ų) to assess blood-brain barrier permeability and oral bioavailability .

- Molecular Dynamics (MD): Simulate binding to targets (e.g., viral neuraminidase) to prioritize derivatives for synthesis .

- Toxicity Profiling: Use QSAR models to predict hepatotoxicity (e.g., cytochrome P450 inhibition) and guide structural modifications .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) measures decomposition temperatures (>200°C indicates suitability for long-term storage) .

- pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Amide bonds are stable at neutral pH but hydrolyze in strong acids/bases .

- Light Sensitivity: Conduct accelerated aging studies under UV light to identify photodegradation products .

Advanced: What strategies resolve low solubility in aqueous media for in vivo studies?

Answer:

- Formulation: Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance solubility. For example, PEG-based formulations increased solubility of furan-carboxamides from <0.1 mg/mL to >5 mg/mL .

- Prodrug Design: Introduce phosphate esters or glycosides to improve hydrophilicity, which are cleaved in vivo .

- Method Validation: Dynamic light scattering (DLS) confirms nanoparticle size (50–200 nm) and stability in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.